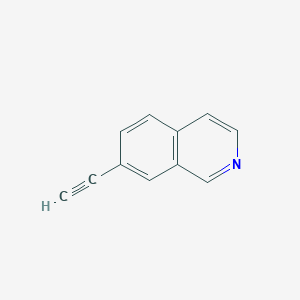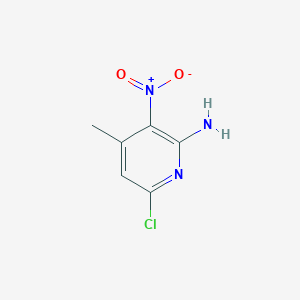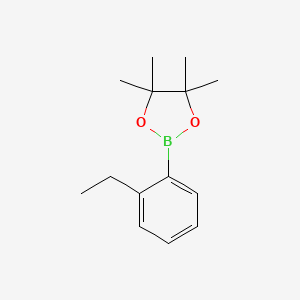![molecular formula C18H12S B1455104 9,10-Dihydro-9,10-[3,4]thiophenoanthracene CAS No. 42490-26-6](/img/structure/B1455104.png)
9,10-Dihydro-9,10-[3,4]thiophenoanthracene
Overview
Description
9,10-Dihydro-9,10-[3,4]thiophenoanthracene is a chemical compound with the molecular formula C18H12S . It is a solid at 20 degrees Celsius . The compound is used in the synthesis of thiophenoanthracene-based conjugated polymers .
Synthesis Analysis
The synthesis of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene involves complex chemical reactions. One approach involves the use of a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction of formaldehyde elimination . Another method involves the assembly of the DBA (Br) 2 framework .Molecular Structure Analysis
The molecular structure of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene is complex. The central tricyclic framework of the tetramethyl derivative has a butterfly conformation with a dihedral angle of 143°, while the central six-membered ring of the tetra- tert -butyl derivative has a planar structure .Chemical Reactions Analysis
The chemical reactions involving 9,10-Dihydro-9,10-[3,4]thiophenoanthracene are complex and involve several steps. Key intermediates and mechanistic details of the reaction sequence leading to the assembly of the DBA (Br) 2 framework have been elucidated .Physical And Chemical Properties Analysis
9,10-Dihydro-9,10-[3,4]thiophenoanthracene has a molecular weight of 260.4 g/mol . The compound is a solid at 20 degrees Celsius .Scientific Research Applications
-
Chemical Synthesis
-
Phosphonate Derivatives Synthesis
- Application : This compound has been used in the synthesis of phosphonate derivatives .
- Method of Application : The specific method involved the assignment confirmed by the 13 C { 1 H} and HSQC spectra, with three 13 C { 1 H} NMR resonances for the allyl fragment .
- Results : The results of this synthesis were confirmed through NMR spectroscopy .
-
Cycloaddition Reactions
- Application : “9,10-Dihydro-9,10-[3,4]thiophenoanthracene” has been used in cycloaddition reactions .
- Method of Application : The key cyclization step was accomplished through cycloaddition of α-bromoacrolein on 9-allylanthracene .
- Results : The results of this reaction were not specified in the source .
- Optoelectronic Properties
- Application : This compound has unique optoelectronic properties due to electronic and steric effects on the donor unit .
- Method of Application : A new polymer synthesis by direct arylation polycondensation of 9,10-dihydro-9,10-[3,4]thiophenoanthracene, a thiophene-based monomer, was demonstrated . Chloride-promoted direct arylation polycondensation of 9,10-dihydro-9,10-[3,4]thiophenoanthracene with dibromo monomers with acetate in N,N-dimethylacetamide gave conjugated alternating copolymers .
- Results : The obtained polymer had a molecular weight of 38,000 and exhibited high film-forming ability . The optical and electrochemical properties of the polymers were also discussed .
- Organic Electronics
- Application : This compound is used in the field of organic electronics due to its unique optoelectronic properties .
- Method of Application : The compound is used in the synthesis of conjugated polymers via direct arylation polycondensation . The process involves the reaction of 9,10-dihydro-9,10-[3,4]thiophenoanthracene with dibromo monomers with acetate in N,N-dimethylacetamide .
- Results : The resulting polymer had a molecular weight of 38,000 and exhibited high film-forming ability . The optical and electrochemical properties of the polymers were also discussed .
properties
IUPAC Name |
17-thiapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15,18-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S/c1-2-6-12-11(5-1)17-13-7-3-4-8-14(13)18(12)16-10-19-9-15(16)17/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAFZYPBTKDJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CSC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydro-9,10-[3,4]thiophenoanthracene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




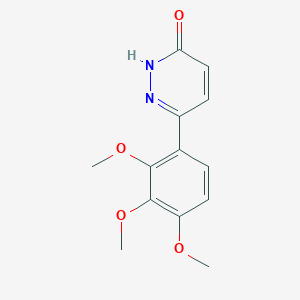
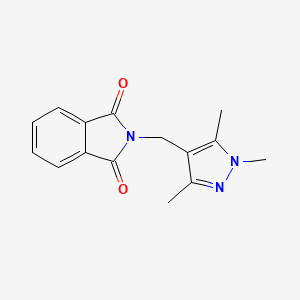
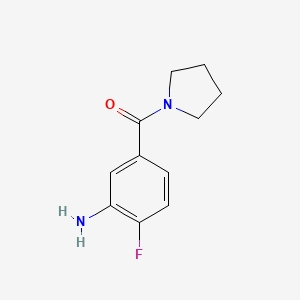
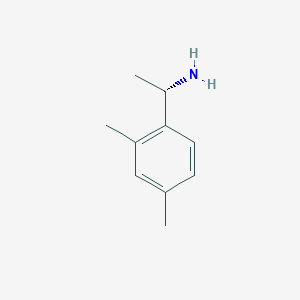
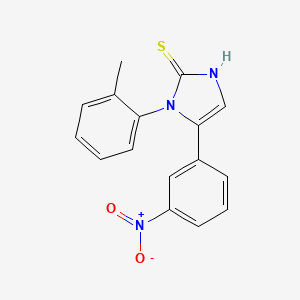

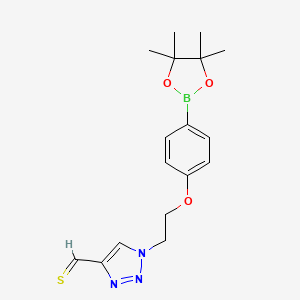
![N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine](/img/structure/B1455035.png)


